REACTION_CXSMILES
|
COC[O:4][C:5]1[CH:12]=[C:11]([O:13]COC)[CH:10]=[C:9]([CH2:17][O:18][CH3:19])[C:6]=1[CH:7]=[O:8].Cl>C1COCC1.C(OCC)(=O)C>[OH:4][C:5]1[CH:12]=[C:11]([OH:13])[CH:10]=[C:9]([CH2:17][O:18][CH3:19])[C:6]=1[CH:7]=[O:8]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (silica, hexanes/ethyl acetate=1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C(=CC(=C1)O)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.08 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |